![molecular formula C21H20ClN3O4S B2401430 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide CAS No. 361168-55-0](/img/structure/B2401430.png)
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .
Molecular Structure Analysis
The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture .
Chemical Reactions Analysis
Pyrazole derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .
Scientific Research Applications
- Researchers have investigated the antiproliferative effects of this compound against cancer cell lines such as K562, MV4-11, and MCF-7 .
- It serves as a pH indicator, enabling both fluorescence intensity-based and ratiometric pH sensing .
- These studies explore potential interactions with biological targets, including enzymes involved in diseases such as leishmaniasis and malaria .
- Novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides were designed and tested against Mycobacterium tuberculosis H37Ra .
Antiproliferative Activity in Cancer Cells
Fluorescent pH Indicator
Antileishmanial and Antimalarial Evaluation
Anti-Tubercular Activity
Pharmacological Activities
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which this compound is a part of, are known for their diverse pharmacological effects . They have been associated with potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that pyrazole-bearing compounds can have significant effects on various biochemical pathways due to their diverse pharmacological activities .
Result of Action
It’s known that pyrazole-bearing compounds can have significant antileishmanial and antimalarial activities . This suggests that the compound might have similar effects.
Future Directions
properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-27-17-8-12(9-18(28-2)19(17)29-3)21(26)23-20-15-10-30-11-16(15)24-25(20)14-6-4-13(22)5-7-14/h4-9H,10-11H2,1-3H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGZLCUOFGSSHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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